Boc-L-2,4-diaminobutyric acid

Drug Delivery Cancer Targeting ADC Linker

Boc-L-2,4-diaminobutyric acid uniquely features acid-labile α-Boc protection with a free γ-amine side chain, enabling one-step γ-functionalization without α-deprotection. This orthogonal selectivity streamlines SPPS workflows for branched peptides, peptidomimetics, and site-specific conjugations. Unlike bis-protected or Fmoc/Cbz analogs, this building block reduces synthetic steps and improves yield when a single free amine is required. Ideal for medicinal chemistry programs targeting somatostatin antagonists and Factor Xa inhibitors.

Molecular Formula C9H18N2O4
Molecular Weight 0
CAS No. 1266500-89-3
Cat. No. B1173255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-2,4-diaminobutyric acid
CAS1266500-89-3
Molecular FormulaC9H18N2O4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCN)C(=O)O
InChIInChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-2,4-diaminobutyric acid (CAS 1266500-89-3): Orthogonally Protected Unnatural Amino Acid for Peptide Synthesis


Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) is an orthogonally protected unnatural amino acid derivative of L-2,4-diaminobutyric acid (DABA). It features a tert-butyloxycarbonyl (Boc) protecting group on the side-chain γ-amino position, leaving the α-amino and α-carboxyl groups available for peptide bond formation . This orthogonal protection strategy, where the Boc group is stable to the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection during solid-phase peptide synthesis (SPPS), enables the precise and selective incorporation of the DABA residue into peptide chains [1]. The compound serves as a critical building block for constructing peptides and peptidomimetics with defined side-chain functionalities, including cationic antimicrobial peptides, antibody-drug conjugate (ADC) linkers, and peptide nucleic acid (PNA) analogs.

Boc-L-2,4-diaminobutyric acid: Why Orthogonal Side-Chain Protection Prevents Simple Substitution


Substituting Boc-L-2,4-diaminobutyric acid with seemingly similar analogs like Fmoc-Dab(Boc)-OH, unprotected L-DABA, or even L-lysine derivatives is not trivial and can lead to synthetic failure or altered biological outcomes. The specific Boc side-chain protection on DABA is crucial because it is orthogonal to the α-amine Fmoc protection used in standard SPPS [1]. This orthogonality allows for the selective deprotection of the Fmoc group for chain elongation while the side-chain amine remains protected [2]. Using an unprotected DABA or a mismatched protection scheme (e.g., an acid-labile side-chain protecting group in an Fmoc strategy) would lead to unwanted branching, side-reactions, or the inability to perform site-specific modifications like cyclization or conjugation later in the synthesis. Furthermore, replacing the DABA core with lysine alters the side-chain length and basicity, which can significantly impact the biological activity and conformation of the final peptide, as evidenced by structure-activity relationship studies in antimicrobial peptides [3].

Boc-L-2,4-diaminobutyric acid: A Quantitative Evidence Guide for Product Differentiation


Enhanced Cellular Uptake in Targeted Drug Delivery: DABA Linker vs. Unfunctionalized Polymer

When used as a linker in a folic acid-conjugated poly(styrene-alt-maleic anhydride) (SMA) copolymer (FA-DABA-SMA), the DABA core significantly enhances the internalization of a hydrophobic payload (curcumin) into cancer cells compared to the unfunctionalized SMA polymer. This demonstrates the linker's crucial role in facilitating active cellular uptake [1].

Drug Delivery Cancer Targeting ADC Linker

Antimicrobial Activity of DABA-Containing Peptides: Essential Residue for Potency

In structure-activity relationship studies of polymyxin B, the L-2,4-diaminobutyric acid (Dab) residue at position 5 was identified as the most critical for antimicrobial activity. Substituting this specific residue significantly impacts potency, underscoring the non-redundant role of the DABA core in this class of antibiotics [1].

Antimicrobial Peptides Polymyxin Analogs Structure-Activity Relationship

Serum Stability of DABA-Based Peptide Nucleic Acids (PNAs): Superior Resistance Over Natural Oligonucleotides

Oligomers built on a DABA backbone (dabPNAs) exhibit high stability in human serum, a critical advantage over natural nucleic acids which are rapidly degraded by nucleases. This class-level property is a key differentiator for DABA-based biopolymers in therapeutic and diagnostic applications [1].

Peptide Nucleic Acid PNA Antisense Therapeutics Diagnostics

Boc-L-2,4-diaminobutyric acid: Optimal Application Scenarios in Research and Industry


Synthesis of Site-Specifically Modified Peptide Therapeutics and Bioconjugates

This compound is ideal for the Fmoc-SPPS of complex peptides where a free side-chain amine is required for late-stage functionalization. The orthogonal Boc protection allows for the selective deprotection of the γ-amine after the main peptide chain is assembled on resin. This facilitates on-resin cyclization to form lactam bridges, conjugation with fluorescent dyes or cytotoxic payloads (as in ADCs), or the creation of branched peptide architectures [1]. The ability to precisely control the site of modification is critical for developing homogeneous bioconjugates with predictable pharmacokinetic and pharmacodynamic properties.

Development of Novel Antimicrobial Peptides (AMPs) and Polymyxin Analogs

Given the essential role of the 2,4-diaminobutyric acid residue in the activity of polymyxin-class antibiotics, Boc-L-2,4-diaminobutyric acid is a key reagent for constructing analogs and novel AMPs with potent activity against multidrug-resistant gram-negative bacteria [1]. The orthogonal protection scheme is crucial for incorporating multiple DABA residues in a controlled manner, allowing for systematic structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency while reducing nephrotoxicity.

Construction of Serum-Stable Peptide Nucleic Acid (PNA) Oligomers for Diagnostics and Antisense Applications

The DABA backbone confers remarkable stability against enzymatic degradation in serum, a property that is inherited by the PNA oligomers synthesized from it [1]. Boc-L-2,4-diaminobutyric acid is the foundational monomer for creating dabPNA sequences, which are being explored as robust, high-affinity probes for molecular diagnostics (e.g., molecular beacons) and as potential antisense therapeutics where resistance to nucleases is a primary requirement for in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-2,4-diaminobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.